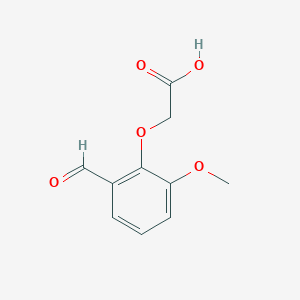

2-(2-Formyl-6-methoxyphenoxy)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-formyl-6-methoxyphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-8-4-2-3-7(5-11)10(8)15-6-9(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGBYWNNAZDMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40359-30-6 | |

| Record name | 2-(2-formyl-6-methoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Formyl-6-methoxyphenoxy)acetic acid (CAS 40359-30-6)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(2-Formyl-6-methoxyphenoxy)acetic acid, a versatile organic compound with significant potential in synthetic chemistry and drug discovery. We will explore its fundamental properties, synthesis, reactivity, and safe handling protocols, offering field-proven insights to empower researchers in their work.

Core Compound Characteristics

This compound, identified by CAS number 40359-30-6, is a polysubstituted aromatic compound. Its structure is characterized by a central benzene ring functionalized with a formyl (aldehyde), a methoxy, and an acetic acid ether linkage.[1] This unique combination of functional groups—an electrophilic aldehyde, a nucleophilic carboxylic acid, and an electron-donating methoxy group—renders it a highly valuable intermediate for the synthesis of complex heterocyclic systems and other molecular scaffolds.[1][2]

Physicochemical Properties

The key physical and chemical properties are summarized below for quick reference. This data is essential for planning experiments, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 40359-30-6 | [3][4] |

| Molecular Formula | C₁₀H₁₀O₅ | [4][5][6] |

| Molecular Weight | 210.18 g/mol | [4][6] |

| Appearance | Typically a white to off-white solid/powder. | [1] |

| Solubility | Soluble in polar organic solvents. | [1] |

| Storage Conditions | Short term (1-2 weeks) at -4°C; long term (1-2 years) at -20°C. | [7] |

| InChI Key | STGBYWNNAZDMFE-UHFFFAOYSA-N | [5] |

| SMILES | COC1=CC=CC(=C1OCC(=O)O)C=O | [5] |

Expected Spectral Data

While a dedicated spectrum for this specific compound is not publicly available, its structural features allow for the confident prediction of key signals in various spectroscopic analyses.

-

¹H NMR: Based on similar structures, the proton NMR spectrum is expected to show distinct signals: a sharp singlet for the aldehyde proton (δ ≈ 9.8-10.5 ppm), a singlet for the methoxy protons (δ ≈ 3.8-4.0 ppm), a singlet for the methylene protons of the acetic acid moiety (δ ≈ 4.7-5.0 ppm), and complex multiplets in the aromatic region (δ ≈ 6.8-7.8 ppm). The carboxylic acid proton will appear as a broad singlet at δ > 10 ppm, which is D₂O exchangeable.[8]

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretch from the carboxylic acid around 1700-1730 cm⁻¹, another strong carbonyl stretch from the aldehyde around 1680-1700 cm⁻¹, and a broad O-H stretch from the carboxylic acid dimer in the 2500-3300 cm⁻¹ region.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound and its analogs typically proceeds via a Williamson ether synthesis, a robust and well-established method in organic chemistry.[8] The process involves the O-alkylation of a substituted phenol with an α-halo ester, followed by saponification of the resulting ester to yield the desired carboxylic acid.

The diagram below illustrates the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a representative procedure based on general methods for synthesizing related compounds.[8] Researchers should optimize conditions as needed.

Materials:

-

2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

-

Methyl bromoacetate or Ethyl bromoacetate

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Dimethylformamide (DMF), anhydrous

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Step 1: Alkylation (Formation of the Ester Intermediate)

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

-

Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

-

Add methyl bromoacetate (1.3 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming a phenoxide that acts as the nucleophile. DMF is an ideal polar aprotic solvent that facilitates SN2 reactions. Heating accelerates the rate of this substitution reaction.[8]

-

After completion, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ester intermediate.

-

-

Step 2: Saponification (Hydrolysis to the Carboxylic Acid)

-

Dissolve the crude ester intermediate from Step 1 in a mixture of methanol or ethanol and a 1M aqueous solution of NaOH (2.0-3.0 eq).

-

Stir the mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the ester. Causality: NaOH provides the hydroxide ions necessary to hydrolyze the ester to its corresponding carboxylate salt, which is soluble in the aqueous-alcoholic medium.

-

Remove the organic solvent under reduced pressure.

-

-

Step 3: Acidification and Isolation

-

Cool the remaining aqueous solution in an ice bath.

-

Carefully acidify the solution by adding concentrated HCl dropwise with vigorous stirring until the pH is ~1-2. A precipitate should form. Causality: Acidification protonates the water-soluble carboxylate salt, converting it into the less soluble carboxylic acid, which precipitates out of the aqueous solution.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.

-

Reactivity and Synthetic Applications

The dual functionality of this molecule makes it a powerful building block. The aldehyde group can participate in reactions such as Wittig olefination, reductive amination, and condensation reactions, while the carboxylic acid can be converted into esters, amides, or acid chlorides.

A notable application is its use in the synthesis of heterocyclic scaffolds like benzofuranones and chromanones through intramolecular cyclization reactions.[2][9] These reactions often leverage the proximity of the formyl and acetic acid groups.

The diagram below outlines a potential transformation pathway.

Caption: Application in the synthesis of heterocyclic cores.

This reactivity profile positions this compound as a key starting material for generating libraries of complex molecules for screening in drug discovery programs, particularly in areas where benzofuran and chromanone cores are known to exhibit biological activity.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds provides a strong basis for safe handling guidelines.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[10][11]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[10]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[10] Prevent dust formation during handling. Wash hands thoroughly after use.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[10]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[10]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at -20°C is recommended.[7]

Conclusion

This compound is a multifunctional chemical intermediate with considerable utility for research scientists. Its well-defined structure allows for predictable reactivity, and established synthesis protocols make it an accessible building block for creating novel and complex molecular architectures. By understanding its properties and adhering to safe handling practices, researchers can effectively leverage this compound to advance projects in medicinal chemistry, materials science, and synthetic methodology.

References

- 1. CAS 40359-30-6: ácido (2-formil-6-metoxifenoxi)acético [cymitquimica.com]

- 2. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 40359-30-6 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C10H10O5) [pubchemlite.lcsb.uni.lu]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. delta-f.com [delta-f.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. aksci.com [aksci.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

(2-formyl-6-methoxyphenoxy)acetic acid molecular structure

An In-depth Technical Guide: (2-formyl-6-methoxyphenoxy)acetic acid

Abstract: This technical guide provides a comprehensive overview of (2-formyl-6-methoxyphenoxy)acetic acid, a multifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. We will explore its core molecular structure, detail robust synthetic protocols, and elucidate its reactivity and utility as a versatile precursor for advanced molecular architectures, including heterocyclic scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique chemical properties in their work.

Introduction and Strategic Overview

(2-formyl-6-methoxyphenoxy)acetic acid, registered under CAS number 40359-30-6, belongs to the phenoxyacetic acid class of compounds.[1][2] Its structure is distinguished by a strategically functionalized benzene ring, featuring an aldehyde, a methoxy group, and an acetic acid moiety linked via an ether bond. The ortho-positioning of these three groups creates a sterically constrained and electronically rich environment, bestowing upon the molecule a unique reactivity profile.

The aldehyde group serves as a versatile handle for nucleophilic additions, condensations, and reductive aminations. The carboxylic acid provides a site for amide bond formation, esterification, or conversion into other functional groups. The ether linkage is generally stable, providing a robust scaffold. This trifunctional nature makes it an exceptionally valuable starting material for constructing complex molecules with potential applications in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is fundamental to predicting its behavior in chemical reactions and biological systems.

Chemical Identity

The fundamental identifiers for (2-formyl-6-methoxyphenoxy)acetic acid are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(2-formyl-6-methoxyphenoxy)acetic acid | N/A |

| CAS Number | 40359-30-6 | [1][2][3] |

| Molecular Formula | C10H10O5 | [1][4] |

| Molecular Weight | 210.18 g/mol | [1][4] |

| SMILES | COC1=CC=CC(=C1OCC(=O)O)C=O | [4] |

| InChI | InChI=1S/C10H10O5/c1-14-8-4-2-3-7(5-11)10(8)15-6-9(12)13/h2-5H,6H2,1H3,(H,12,13) | [4] |

Structural Elucidation

The 2D structure of the molecule highlights the ortho relationship between the formyl, methoxy, and phenoxyacetic acid groups.

Caption: 2D structure of (2-formyl-6-methoxyphenoxy)acetic acid.

The electronic properties are governed by the interplay of these groups. The methoxy group is an electron-donating group (via resonance), while the aldehyde is a strong electron-withdrawing group. This electronic push-pull relationship, combined with the ortho-directing nature of the ether oxygen, influences the reactivity of the aromatic ring towards electrophilic substitution.

Physicochemical Data

Computational models provide valuable predictions for the molecule's behavior.

| Property | Predicted Value | Source |

| XlogP | 0.4 | [4] |

| Topological Polar Surface Area (TPSA) | 72.83 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Rotatable Bonds | 5 | [5] |

These values suggest moderate polarity and good potential for interacting with biological macromolecules through hydrogen bonding.

Synthesis and Characterization

The synthesis of (2-formyl-6-methoxyphenoxy)acetic acid and its analogues is reliably achieved through a two-step process commencing with a Williamson ether synthesis.

Synthetic Strategy

The core of the synthesis involves the formation of an ether bond between a phenol and an alkyl halide. This is a classic and field-proven methodology. The subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

Caption: General two-step synthesis workflow.

Causality Behind Experimental Choices:

-

Reaction: The Williamson ether synthesis is selected for its high efficiency and tolerance of various functional groups present on the aromatic ring.

-

Base: Potassium carbonate (K2CO3) is a suitable base for deprotonating the phenol. It is strong enough to initiate the reaction but mild enough to prevent side reactions with the aldehyde or ester functionalities.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal. It effectively dissolves the phenolic substrate and the inorganic base, facilitating a homogenous reaction environment, and its high boiling point allows for elevated reaction temperatures to ensure completion.[6]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for synthesizing related phenoxyacetic acids.[6]

Step 1: Synthesis of Methyl (2-formyl-6-methoxyphenoxy)acetate (Ester Intermediate)

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-6-methoxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Add methyl bromoacetate (1.3 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ester intermediate.

Step 2: Saponification to (2-formyl-6-methoxyphenoxy)acetic acid

-

Dissolve the purified ester from Step 1 in a mixture of THF and water.

-

Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with cold 1M HCl.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Based on data from structurally similar compounds, the following spectral characteristics are expected:

-

¹H NMR: Distinct signals for the aldehyde proton (~10 ppm), aromatic protons (6.5-8.0 ppm), the methylene protons of the acetic acid chain (~4.8 ppm), and the methoxy protons (~3.9 ppm).[7]

-

¹³C NMR: Characteristic peaks for the carbonyl carbons of the aldehyde (~190 ppm) and carboxylic acid (~170 ppm), along with signals for the aromatic and aliphatic carbons.[7]

-

Mass Spectrometry: An [M-H]⁻ peak at m/z 209.04555 in negative ion mode ESI-MS.[4]

-

IR Spectroscopy: Strong C=O stretching bands for the aldehyde (~1680 cm⁻¹) and carboxylic acid (~1730 cm⁻¹), and a C-O-C ether stretching band (~1250 cm⁻¹).

Chemical Reactivity and Synthetic Applications

The true value of (2-formyl-6-methoxyphenoxy)acetic acid lies in its utility as a synthetic intermediate. Its functional groups can be manipulated to build more complex molecular frameworks.

Precursor for β-Lactam Synthesis

A key application for related phenoxyacetic acids is in the synthesis of β-lactams (2-azetidinones), a core structure in many antibiotic classes. The carboxylic acid can be converted in situ into a highly reactive ketene intermediate, which then undergoes a [2+2] cycloaddition with an imine (a Staudinger reaction).[8]

Caption: Pathway to β-lactams via Staudinger cycloaddition.

This pathway is highly valuable in drug discovery for generating libraries of novel, polyfunctionalized β-lactam derivatives for antimicrobial screening.

Benzofuran Annulation

The proximity of the aldehyde and the acetic acid side chain allows for intramolecular cyclization to form benzofuran rings, another privileged scaffold in medicinal chemistry. This transformation often proceeds via dehydration of the carboxylic acid to a ketene, which is then trapped intramolecularly by the formyl group, followed by cycloreversion and expulsion of CO₂.[9] This provides a direct route to 2,3-unsubstituted benzofurans.

Safety and Handling

As a laboratory chemical, (2-formyl-6-methoxyphenoxy)acetic acid should be handled with appropriate care.

-

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Profile: While specific data for this exact isomer is limited, the related compound 2-(2-formyl-5-methoxyphenoxy)acetic acid is classified with GHS warnings indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[10] It is prudent to handle the title compound with similar precautions.

-

Storage: Store in a cool, dry place, tightly sealed, and under an inert atmosphere like nitrogen is recommended for long-term stability.[5]

Conclusion

(2-formyl-6-methoxyphenoxy)acetic acid is more than a simple organic molecule; it is a highly versatile and powerful building block. Its well-defined structure, accessible synthesis, and strategically placed reactive handles make it an asset for synthetic chemists. Its demonstrated utility as a precursor to medicinally relevant scaffolds like β-lactams and benzofurans underscores its potential in drug discovery programs and the broader field of organic synthesis.

References

- 1. sinfoochem.com [sinfoochem.com]

- 2. This compound | 40359-30-6 [chemicalbook.com]

- 3. aurumpharmatech.com [aurumpharmatech.com]

- 4. PubChemLite - this compound (C10H10O5) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. rsc.org [rsc.org]

- 7. 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Formyl-6-methoxyphenoxy)acetic Acid: Physicochemical Properties and Analytical Methodologies

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the known physical and chemical properties of 2-(2-Formyl-6-methoxyphenoxy)acetic acid. It further outlines detailed experimental protocols for its characterization and discusses its reactivity and potential applications based on current scientific understanding.

Introduction

This compound, a substituted phenoxyacetic acid derivative, presents a unique molecular architecture incorporating a reactive aldehyde, a methoxy group, and a carboxylic acid moiety. This combination of functional groups suggests a versatile chemical profile with potential applications in organic synthesis and as a scaffold in medicinal chemistry. Understanding its fundamental physical and chemical properties is paramount for its effective utilization in research and development. This guide synthesizes available data and provides a framework for its experimental characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. This section details the key identifiers and characteristics of this compound.

Identification and General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 40359-30-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀O₅ | [1][4] |

| Molecular Weight | 210.18 g/mol | [1][4] |

| Appearance | White solid | [5] |

Thermal Properties

Melting Point: A melting point of 111-113 °C has been reported for this compound. This relatively sharp melting range suggests a good degree of purity for the synthesized compound.

Solubility Profile

The solubility of this compound is dictated by the interplay of its polar carboxylic acid and ether functionalities and its nonpolar aromatic ring.

-

Water: Based on the general solubility of phenoxyacetic acids, it is expected to have limited solubility in cold water.[7]

-

Organic Solvents: It is predicted to be more soluble in polar organic solvents such as ethanol, diethyl ether, and acetone.[7]

-

Aqueous Base: Due to the acidic nature of the carboxylic acid group, its solubility is expected to increase significantly in aqueous alkaline solutions (e.g., 5% sodium hydroxide, 5% sodium bicarbonate) through the formation of the corresponding carboxylate salt.[8][9]

-

Aqueous Acid: Solubility in acidic solutions (e.g., 5% hydrochloric acid) is expected to be low.[9]

A standardized experimental protocol for determining the solubility of an organic acid is provided in Section 3.1.

Acidity (pKa)

The pKa value is a critical parameter that influences the ionization state of the molecule at a given pH, which in turn affects its biological activity and pharmacokinetic properties. An experimental pKa for this compound has not been reported. However, the pKa of the parent compound, phenoxyacetic acid, is approximately 3.12.[10] The electron-withdrawing nature of the ortho-formyl group is expected to increase the acidity of the carboxylic acid, thus lowering the pKa value. Conversely, the electron-donating methoxy group may have a slight counteracting effect. Therefore, the pKa of the title compound is predicted to be slightly lower than 3.12.

For an accurate determination, an experimental approach such as potentiometric titration is recommended. A detailed protocol for this procedure is outlined in Section 3.2.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of chemical identity. This section provides the available and expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆): The following proton NMR data has been reported:

-

δ 10.53 (s, 1H): Aldehydic proton (CHO).

-

δ 7.38 (d, J=8.2 Hz, 1H), 7.28 (dd, J=7.7, 1.1 Hz, 1H), 7.20 (t, J=7.9 Hz, 1H): Aromatic protons.

-

δ 4.79 (s, 2H): Methylene protons of the acetic acid moiety (-OCH₂COOH).

-

δ 3.87 (s, 3H): Methoxyl protons (-OCH₃).

¹³C NMR: While specific ¹³C NMR data for the title compound is not available, the expected chemical shifts can be inferred from the structure and data for related compounds. Key expected signals include:

-

~190 ppm: Aldehydic carbonyl carbon.

-

~170 ppm: Carboxylic acid carbonyl carbon.

-

Aromatic carbons: In the range of 110-160 ppm.

-

~65 ppm: Methylene carbon of the acetic acid moiety.

-

~56 ppm: Methoxyl carbon.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, the characteristic absorption bands for its functional groups are well-established:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3500-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[11]

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching absorptions are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.[12]

-

C=O Stretch (Aldehyde and Carboxylic Acid): Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch for an aromatic acid typically appears between 1710-1680 cm⁻¹.[11] The aldehyde C=O stretch, being conjugated with the aromatic ring, is expected around 1705 cm⁻¹.[13]

-

C-O Stretch (Ether and Carboxylic Acid): Strong C-O stretching bands are expected in the region of 1320-1000 cm⁻¹.[11]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. For this compound (C₁₀H₁₀O₅), the expected exact mass for the molecular ion [M]⁺ is 210.0528 Da.

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the fragmentation of phenoxyacetic acids often involves the loss of the carboxymethyl group or parts of it.[14] Common fragmentation pathways for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[14] For aromatic aldehydes, cleavage of the formyl group (CHO, M-29) is a characteristic fragmentation. Therefore, the mass spectrum of the title compound is expected to show fragments corresponding to these losses, providing valuable structural information.

Experimental Protocols

This section provides detailed, step-by-step methodologies for determining key physicochemical properties of this compound.

Determination of Solubility

This protocol provides a systematic approach to qualitatively assess the solubility of the compound in various solvents.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Solvents: Deionized water, Diethyl ether, 5% (w/v) Sodium Hydroxide (NaOH) solution, 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution, 5% (v/v) Hydrochloric Acid (HCl) solution.

Procedure:

-

Water Solubility: a. Place approximately 25 mg of the compound into a small test tube. b. Add 0.75 mL of deionized water in small portions, vortexing after each addition. c. Observe if the solid dissolves completely. If soluble, proceed to test with litmus paper to determine if the solution is acidic.[9][15]

-

Ether Solubility (if water-soluble): a. Place approximately 25 mg of the compound into a separate test tube. b. Add 0.75 mL of diethyl ether and vortex. Observe for complete dissolution.[9]

-

Aqueous Base Solubility (if water-insoluble): a. Place approximately 25 mg of the compound into a test tube. b. Add 0.75 mL of 5% NaOH solution in portions, vortexing thoroughly. Observe for dissolution.[9] c. Repeat in a separate test tube using 5% NaHCO₃ solution. A positive result indicates a relatively strong organic acid.[9]

-

Aqueous Acid Solubility (if water-insoluble): a. Place approximately 25 mg of the compound into a test tube. b. Add 0.75 mL of 5% HCl solution in portions, vortexing well. Observe for any change in solubility.[9]

Caption: Workflow for the systematic determination of solubility.

Determination of pKa by Potentiometric Titration

This method allows for the precise determination of the acid dissociation constant.

Materials:

-

This compound (accurately weighed)

-

Standardized 0.1 M NaOH solution

-

Calibrated pH meter with a suitable electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Deionized water (CO₂-free)

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a known volume of deionized water to create a solution of approximately 0.01 M. Gentle warming may be required to aid dissolution, followed by cooling to room temperature.[16]

-

Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode.

-

Titration: a. Record the initial pH of the solution. b. Add the standardized NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL). c. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[17] d. Continue the titration well past the equivalence point (the point of the most rapid pH change).

-

Data Analysis: a. Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). b. Determine the equivalence point volume (Veq) from the inflection point of the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume. c. The pKa is the pH at the half-equivalence point (Veq/2).[16][18]

References

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 40359-30-6 [chemicalbook.com]

- 4. 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [guidechem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. Phenoxyacetic Acid [drugfuture.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

- 16. web.williams.edu [web.williams.edu]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. pubs.acs.org [pubs.acs.org]

The Solubility Profile of 2-(2-Formyl-6-methoxyphenoxy)acetic acid: A Technical Guide for Researchers

Introduction: Understanding the Significance of Solubility

In the realm of drug discovery, materials science, and synthetic chemistry, the solubility of a compound is a critical physicochemical parameter that governs its behavior, bioavailability, and applications. 2-(2-Formyl-6-methoxyphenoxy)acetic acid, a molecule of interest for its potential applications in organic synthesis and medicinal chemistry, possesses a unique combination of functional groups—a carboxylic acid, an aldehyde, an ether, and an aromatic ring. This structural complexity dictates its interactions with various solvents, making a thorough understanding of its solubility essential for its effective use in research and development.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. We will delve into the theoretical principles that underpin its solubility, present qualitative and estimated quantitative solubility data, and provide a detailed, field-proven experimental protocol for researchers to determine its solubility with precision. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently handle and utilize this compound in their work.

Theoretical Framework: The Molecular Dance of Solute and Solvent

The solubility of a solid in a liquid solvent is the result of a thermodynamic equilibrium between the solid state and the solvated state. This process is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1] For this compound, several key molecular features influence its solubility in organic solvents:

-

The Carboxyl Group (-COOH): This is the most dominant polar feature of the molecule. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[2] This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). In non-polar solvents, carboxylic acids have a tendency to form hydrogen-bonded dimers, which can influence their solubility.[2]

-

The Aromatic Ring, Aldehyde, and Ether Linkage: The benzene ring contributes a non-polar, hydrophobic character to the molecule.[3] The formyl (-CHO) and methoxy (-OCH₃) groups, along with the ether oxygen, introduce additional sites for dipole-dipole interactions and hydrogen bond acceptance.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute interactions in the crystal lattice and the energy released upon the formation of solute-solvent interactions.

Solubility Profile: A Quantitative and Qualitative Overview

While specific quantitative solubility data for this compound is not extensively reported in the literature, we can infer its solubility based on its structural similarity to other aromatic carboxylic acids and qualitative observations from synthetic procedures.

Qualitative Observations:

-

High Solubility in Polar Aprotic Solvents: Synthetic procedures involving this compound and related compounds frequently utilize solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4][5] This indicates that the compound is highly soluble in these polar aprotic solvents, which are excellent at solvating both the polar carboxylic acid group and the aromatic backbone.

-

Moderate to Good Solubility in Polar Protic Solvents: The ability to form hydrogen bonds suggests good solubility in alcohols like methanol and ethanol.

-

Moderate Solubility in Less Polar Solvents: Solvents like ethyl acetate and dichloromethane, which have moderate polarity, are expected to be reasonable solvents, particularly for dissolving the compound during reaction workups.[4]

-

Low Solubility in Non-Polar Solvents: Due to the dominant polar functional groups, the solubility in non-polar solvents such as hexane and toluene is expected to be low.

Estimated Solubility Data:

The following table provides an estimated solubility profile for this compound at ambient temperature (approximately 20-25°C). These estimations are based on data for structurally analogous compounds like phenoxyacetic acid and benzoic acid derivatives, and general principles of solubility.[6][7] For precise quantitative work, experimental determination is strongly recommended.

| Solvent | Solvent Type | Polarity Index | Estimated Solubility Category |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Very Soluble |

| Methanol | Polar Protic | 5.1 | Soluble |

| Ethanol | Polar Protic | 4.3 | Soluble |

| Acetone | Polar Aprotic | 5.1 | Moderately Soluble |

| Ethyl Acetate | Moderately Polar | 4.4 | Sparingly Soluble |

| Dichloromethane (DCM) | Moderately Polar | 3.1 | Sparingly Soluble |

| Toluene | Non-Polar | 2.4 | Slightly Soluble |

| Hexane | Non-Polar | 0.1 | Insoluble |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal equilibrium method, a robust and widely used technique for determining the solubility of a solid compound in a solvent.

Diagram of the Experimental Workflow

Caption: Workflow for isothermal equilibrium solubility determination.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Constant temperature water bath or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer, or drying oven for gravimetric analysis)

Protocol

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved. b. Add a known volume or mass of the chosen solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments can determine the minimum time required to reach a plateau in concentration.

-

Sampling: a. After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a sample of the clear supernatant using a syringe.

-

Filtration: a. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method (for non-volatile solutes and volatile solvents): i. Accurately weigh the vial containing the filtered solution. ii. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. iii. Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid. iv. Calculate the solubility in mg/mL or g/L.

-

Chromatographic Method (e.g., HPLC-UV): i. Prepare a series of standard solutions of known concentrations of this compound in the same solvent. ii. Generate a calibration curve by plotting the chromatographic peak area against the concentration of the standard solutions. iii. Accurately dilute the filtered sample solution to a concentration that falls within the linear range of the calibration curve. iv. Analyze the diluted sample by HPLC and determine its concentration from the calibration curve. v. Calculate the original solubility, accounting for the dilution factor.

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be integrated into the protocol:

-

Time to Equilibrium: Perform a time-course study (e.g., sampling at 12, 24, 48, and 72 hours) to confirm that the measured concentration does not change significantly after a certain point, indicating that equilibrium has been reached.

-

Solid Phase Analysis: After the experiment, analyze the remaining solid (e.g., by melting point or spectroscopy) to ensure that no degradation or polymorphism has occurred during the equilibration period.

-

Triplicate Measurements: Conduct all solubility determinations in at least triplicate to assess the precision of the measurements.

Molecular Interactions and Solubility: A Deeper Dive

The varying solubility of this compound across different solvent classes can be visualized through the lens of its molecular interactions.

Caption: Dominant intermolecular forces influencing solubility.

Conclusion and Future Perspectives

This guide has provided a comprehensive examination of the solubility of this compound in organic solvents, blending theoretical principles with practical, actionable protocols. The molecule's structural features, particularly its carboxylic acid group, lead to high solubility in polar solvents like DMSO and DMF, and moderate to good solubility in alcohols. For applications requiring precise concentration control, the provided experimental protocol offers a reliable method for quantitative solubility determination. As research into this and related compounds progresses, a deeper understanding of their physicochemical properties will undoubtedly pave the way for new innovations in science and technology.

References

- 1. 123022-07-1|2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid|BLD Pharm [bldpharm.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. rsc.org [rsc.org]

- 6. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Semantic Scholar [semanticscholar.org]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Spectroscopic Elucidation of 2-(2-Formyl-6-methoxyphenoxy)acetic acid: A Technical Guide

Abstract

Introduction and Molecular Structure

2-(2-Formyl-6-methoxyphenoxy)acetic acid is a multifunctional aromatic compound featuring a 1,2,3-trisubstituted benzene ring. The core structure comprises a salicylic aldehyde moiety ether-linked to an acetic acid group, with an additional methoxy substituent. This unique arrangement of an aldehyde, a carboxylic acid, an ether, and a methoxy group on a phenyl ring dictates a distinct spectroscopic fingerprint.

Understanding these spectral characteristics is paramount for verifying synthesis, assessing purity, and elucidating its role in chemical reactions. Given the absence of published spectra, this guide will leverage data from the closely related and well-characterized compound, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid , to provide a robust predictive analysis.[3]

Molecular Structure Analysis

The key to predicting the spectroscopic output lies in understanding the electronic environment of each atom within the molecule.

Caption: Molecular structure of the target compound.

-

Aromatic System: The benzene ring is trisubstituted at positions 1, 2, and 6. The substituents have competing electronic effects:

-

-CHO (Formyl): A strong electron-withdrawing group (EWG) that de-shields (moves downfield) the ortho and para protons.

-

-OCH₃ (Methoxy): A strong electron-donating group (EDG) that shields (moves upfield) the ortho and para protons.

-

-OCH₂COOH (Carboxymethoxy): An electron-donating group due to the ether oxygen, but with a slight withdrawing effect from the distant carboxylic acid.

-

-

Key Protons: There are three distinct aromatic protons (H3, H4, H5), one aldehyde proton, a methylene group (-CH₂-), a methoxy group (-CH₃), and a carboxylic acid proton (-COOH).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and electronic environment of hydrogen atoms in a molecule.

Reference Analysis: ¹H NMR of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid

To establish a baseline, we first examine the published ¹H NMR data for the structural analogue, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, which was recorded in CDCl₃ at 400 MHz.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 9.89 | Singlet (s) | 1H | Aldehyde (-CHO) | Strong de-shielding by the carbonyl group places this proton far downfield.[4][5] |

| 7.16 | Singlet (s) | 2H | Aromatic (H-2, H-6) | Symmetrical substitution makes these two protons chemically equivalent. |

| 4.69 | Singlet (s) | 2H | Methylene (-OCH₂COOH) | Adjacent to an electronegative oxygen, appears as a singlet as there are no adjacent protons. |

| 3.98 | Singlet (s) | 6H | Methoxy (-OCH₃) | Two equivalent methoxy groups, shielded by oxygen. |

Predicted ¹H NMR Spectrum for this compound

By adjusting for the structural differences (moving the formyl group to the ortho position and removing one methoxy group), we can predict the spectrum for our target compound. The loss of symmetry is the most critical change.

| Predicted Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment | Rationale & Comparison |

| ~13.0 | Broad Singlet (br s) | 1H | Carboxylic Acid (-COOH) | This highly deshielded proton is often very broad and may be difficult to observe.[6][7] Its presence is solvent and concentration-dependent. |

| ~10.4 | Singlet (s) | 1H | Aldehyde (-CHO) | Similar to the analogue, this proton will be significantly downfield due to the carbonyl's deshielding effect.[4][8] |

| ~7.6-7.8 | Doublet of Doublets (dd) | 1H | Aromatic (H-3 or H-5) | The aromatic protons are now non-equivalent. This proton will be ortho to the strongly electron-withdrawing formyl group, causing a significant downfield shift. |

| ~7.2-7.4 | Triplet (t) | 1H | Aromatic (H-4) | This proton is para to the formyl group and ortho to two ether-linked oxygens. It will likely appear as a triplet due to coupling with H-3 and H-5. |

| ~7.0-7.2 | Doublet of Doublets (dd) | 1H | Aromatic (H-5 or H-3) | This proton is ortho to the electron-donating methoxy group and will be the most upfield of the aromatic signals. |

| ~4.8 | Singlet (s) | 2H | Methylene (-OCH₂COOH) | The chemical environment is similar to the analogue, so a similar chemical shift is expected. |

| ~3.9 | Singlet (s) | 3H | Methoxy (-OCH₃) | The single methoxy group should appear in a typical region for anisole-type protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a count of the unique carbon environments in a molecule and information about their functional group identity.

Reference Analysis: ¹³C NMR of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid

The published ¹³C NMR data for the analogue provides a robust framework for our prediction (recorded in CDCl₃ at 100 MHz).[3]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 190.5 | Aldehyde Carbonyl (C=O) | Carbonyl carbons are highly deshielded and appear far downfield.[9] |

| 170.2 | Carboxylic Acid Carbonyl (C=O) | Also highly deshielded, but typically slightly upfield from aldehyde/ketone carbons.[6][7] |

| 152.6 | Aromatic C-3, C-5 | Carbons attached to the electron-donating methoxy groups. |

| 141.1 | Aromatic C-4 | Carbon attached to the electron-withdrawing formyl group. |

| 132.9 | Aromatic C-1 | Quaternary carbon attached to the carboxymethoxy group. |

| 106.6 | Aromatic C-2, C-6 | Shielded by the ortho- and para-directing methoxy groups. |

| 70.3 | Methylene Carbon (-OCH₂) | Carbon adjacent to an electronegative oxygen. |

| 56.6 | Methoxy Carbons (-OCH₃) | Typical chemical shift for methoxy carbons on an aromatic ring.[10][11] |

Predicted ¹³C NMR Spectrum for this compound

The loss of symmetry means all 10 carbons in the target molecule are expected to be unique, resulting in 10 distinct signals.

| Predicted Shift (δ, ppm) | Assignment | Rationale & Comparison |

| ~191 | Aldehyde Carbonyl (C=O) | Expected in a similar region to the analogue. |

| ~171 | Carboxylic Acid Carbonyl (C=O) | Expected in a similar region to the analogue. |

| ~155-160 | Aromatic C-1 or C-6 | The two carbons bonded to ether oxygens will be the most downfield of the ring carbons.[12] |

| ~148-152 | Aromatic C-6 or C-1 | The second of the two carbons bonded to ether oxygens. |

| ~135 | Aromatic C-4 | The para-carbon to the formyl group will be deshielded. |

| ~125 | Aromatic C-2 | The quaternary carbon bearing the formyl group. |

| ~120-123 | Aromatic C-3 or C-5 | Aromatic CH carbon. |

| ~115-118 | Aromatic C-5 or C-3 | The second aromatic CH carbon. |

| ~65-70 | Methylene Carbon (-OCH₂) | Similar environment to the analogue. |

| ~56 | Methoxy Carbon (-OCH₃) | Typical shift for an aromatic methoxy carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

General Principles and Expected Absorptions

The IR spectrum of this compound will be dominated by the strong absorptions from its carbonyl and hydroxyl groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3300-2500 | O-H stretch | Carboxylic Acid | Very broad and strong, characteristic of H-bonded dimers.[6][7] |

| ~2850, ~2750 | C-H stretch | Aldehyde | Two weak to medium bands (Fermi doublets) are characteristic for an aldehyde C-H stretch. |

| ~1730-1700 | C=O stretch | Carboxylic Acid | Strong and sharp absorption. Dimerization can lower this frequency.[7] |

| ~1700-1680 | C=O stretch | Aromatic Aldehyde | Strong and sharp. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde. |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Two or more medium to strong bands. |

| ~1250, ~1050 | C-O stretch | Ether & Acid | Strong absorptions corresponding to the aryl-alkyl ether and the C-O of the carboxylic acid. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A reliable method for obtaining an IR spectrum of a solid sample.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Pressure Application: Lower the press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

-

Background Scan: Run a background spectrum of the empty, clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software, yielding the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, valuable structural information.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula is C₁₀H₁₀O₅.

-

Monoisotopic Mass: 210.0528 Da.[2]

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for this molecule.

Predicted Fragmentation Pathways

In tandem MS (MS/MS), the molecular ion is fragmented to reveal structural motifs. Key fragmentation reactions for phenoxyacetic acids involve cleavage of the ether bond and losses from the carboxylic acid group.[6][13]

-

Loss of COOH (decarboxylation): A common fragmentation for carboxylic acids, leading to a loss of 45 Da.

-

[M-H]⁻ → [M-H - CO₂]⁻ (m/z 165.05)

-

-

Loss of the Acetic Acid Moiety: Cleavage of the ether C-O bond.

-

[M+H]⁺ → Loss of CH₂COOH (59 Da) → Fragment at m/z 152.

-

-

Fragmentation of the Aldehyde: Loss of CO (28 Da) from the benzoyl cation fragment is a characteristic pathway.[14][15]

Caption: Predicted major fragmentation pathways in negative ion mode MS.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, a robust and scientifically rigorous spectroscopic profile can be constructed. Through the principles of NMR, IR, and MS, and by leveraging validated data from a close structural analogue, we have established a detailed set of expected spectral characteristics. The key identifiers for this molecule will be the unique pattern of three non-equivalent aromatic protons in ¹H NMR, the presence of 10 distinct signals in the ¹³C NMR spectrum, the characteristic broad O-H and dual C=O stretches in the IR spectrum, and a molecular ion peak at m/z 211 [M+H]⁺ with predictable fragmentation patterns in mass spectrometry. This guide provides researchers with the necessary framework to confidently identify and characterize this compound.

References

- 1. Welcome to the NIST WebBook [webbook.nist.gov]

- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 3. biorlab.com [biorlab.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 8. benchchem.com [benchchem.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. stars.library.ucf.edu [stars.library.ucf.edu]

- 11. researchgate.net [researchgate.net]

- 12. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. scienceready.com.au [scienceready.com.au]

A Technical Guide to the Applications of 2-Formyl-6-methoxyphenoxyacetic Acid in Organic Synthesis

Foreword for the Modern Organic Chemist

In the ever-evolving landscape of organic synthesis, the strategic deployment of multifunctional building blocks is paramount to the efficient construction of complex molecular architectures. This guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth exploration of 2-formyl-6-methoxyphenoxyacetic acid, a versatile precursor with significant potential in the synthesis of heterocyclic compounds. We will delve into its synthesis, key reactivity, and applications, with a focus on the underlying mechanistic principles that govern its transformations. The protocols and insights presented herein are designed to be a practical resource for the discerning chemist seeking to leverage this reagent in their synthetic endeavors.

Synthesis and Molecular Characteristics

2-Formyl-6-methoxyphenoxyacetic acid is a bifunctional molecule featuring a reactive aldehyde, a carboxylic acid, and an electron-rich aromatic ring. This unique combination of functional groups allows for a variety of intramolecular transformations, making it a valuable starting material for the synthesis of fused heterocyclic systems.

Synthetic Approach: Williamson Ether Synthesis

The most common and straightforward method for the synthesis of 2-formyl-6-methoxyphenoxyacetic acid and its derivatives is the Williamson ether synthesis. This reaction involves the O-alkylation of a substituted salicylaldehyde with a haloacetic acid or its ester.

A general procedure for the synthesis of related 2-(2-formylphenoxy)acetic acids involves the reaction of the corresponding 2-hydroxybenzaldehyde with methyl bromoacetate in the presence of a base like potassium carbonate, followed by hydrolysis of the resulting ester.[1] For the synthesis of the title compound, 2-hydroxy-6-methoxybenzaldehyde would be the appropriate starting material.

Experimental Protocol: Synthesis of 2-(2-Formylphenoxy)acetic Acids (General Method) [1]

-

To a solution of the appropriate 2-hydroxybenzaldehyde (10 mmol) in freshly distilled dimethylformamide (DMF, 50 mL), add methyl bromoacetate (1.99 g, 13 mmol) and potassium carbonate (2.76 g, 20 mmol).

-

Heat the reaction mixture at 80 °C for 4 hours.

-

After cooling to room temperature, add ethyl acetate (200 mL) and wash the organic layer with brine (3 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., treatment with lithium hydroxide in a mixture of THF and water).

Structural and Physicochemical Properties

The molecular structure of 2-formyl-6-methoxyphenoxyacetic acid (C₁₀H₁₀O₅) imparts it with specific reactivity. The ortho relationship of the formyl group and the phenoxyacetic acid side chain is crucial for its application in intramolecular cyclization reactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₅ | PubChem |

| Molecular Weight | 210.18 g/mol | PubChem |

| CAS Number | 40359-30-6 | ChemicalBook[2] |

Core Application: Synthesis of Benzofurans via Perkin Cyclization

A significant application of 2-formyl-6-methoxyphenoxyacetic acid and its derivatives is in the synthesis of substituted benzofurans. The Perkin reaction, traditionally used for the synthesis of cinnamic acids, can be adapted for an intramolecular cyclization to form the benzofuran ring system.

Mechanistic Insights

The cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids under Perkin conditions (acetic anhydride and a weak base like sodium acetate) is believed to proceed through a [2+2] cycloaddition mechanism.[3][4] The reaction is initiated by the formation of a mixed anhydride from the carboxylic acid and acetic anhydride. This is followed by an intramolecular aldol-type condensation between the enolate of the mixed anhydride and the aldehyde, leading to a lactone intermediate. Subsequent elimination of water and acetic acid yields the benzofuran ring.

For 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids, this cyclization has been shown to produce 2-alkyl-7-methoxy-5-nitrobenzo[b]furans.[3] By analogy, 2-formyl-6-methoxyphenoxyacetic acid is expected to yield 7-methoxybenzo[b]furan.

References

A Technical Guide to the Reactivity of the Formyl Group in 2-(2-Formyl-6-methoxyphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the formyl group in 2-(2-Formyl-6-methoxyphenoxy)acetic acid. This molecule, a derivative of o-vanillin, presents a unique chemical scaffold where the aldehyde's reactivity is modulated by the presence of an ortho-methoxy group and a phenoxyacetic acid moiety. Understanding these influences is critical for its strategic utilization in the synthesis of complex organic molecules, including novel pharmaceutical agents. This document will explore the electronic and steric effects governing the formyl group's behavior and provide detailed protocols for key synthetic transformations, including nucleophilic additions, reductive amination, olefinations, and intramolecular cyclizations.

Introduction: A Molecule of Tuned Reactivity

This compound is a polysubstituted aromatic aldehyde with significant potential as a building block in organic synthesis. Its structure, featuring a formyl group flanked by a methoxy group and an ether-linked acetic acid, creates a nuanced electronic and steric environment that dictates the reactivity of the aldehyde. The interplay of these substituents allows for selective transformations, making it a valuable intermediate in medicinal chemistry and materials science. This guide will dissect the factors influencing the formyl group's reactivity and provide practical, field-proven methodologies for its derivatization.

Structural and Electronic Landscape

The reactivity of the formyl group in this compound is a direct consequence of the electronic and steric contributions of its neighboring substituents.

-

Ortho-Methoxy Group: The methoxy group at the C6 position is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect dominates, leading to an overall increase in electron density on the aromatic ring. This has two key consequences for the formyl group:

-

Reduced Electrophilicity: The increased electron density on the ring is partially delocalized onto the carbonyl carbon of the formyl group, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde.

-

Steric Hindrance: The physical presence of the methoxy group in the ortho position sterically hinders the approach of bulky nucleophiles to the carbonyl carbon.

-

-

Phenoxyacetic Acid Moiety: The 2-phenoxyacetic acid group also influences the formyl group's reactivity, albeit to a lesser extent than the ortho-methoxy group.

-

Inductive Effect: The ether oxygen is electron-withdrawing (-I effect), which can slightly increase the electrophilicity of the aromatic ring and, consequently, the formyl group.

-

Intramolecular Interactions: The carboxylic acid group introduces the possibility of intramolecular hydrogen bonding or catalysis, which can influence reaction pathways and stereochemical outcomes. Under basic conditions, the carboxylate anion can act as an internal base or nucleophile.

-

The following diagram illustrates the key structural features influencing the reactivity of the formyl group.

Caption: Key structural features influencing formyl group reactivity.

Key Synthetic Transformations of the Formyl Group

The unique electronic and steric environment of this compound allows for a range of selective transformations. This section provides detailed protocols for several key reactions.

Nucleophilic Addition Reactions

The formyl group readily undergoes nucleophilic addition. However, the reduced electrophilicity necessitates careful selection of reaction conditions.

The addition of organometallic reagents provides access to secondary alcohols. Due to the presence of the acidic carboxylic acid proton, at least two equivalents of the organometallic reagent are required.

Experimental Protocol: Synthesis of 2-(2-(1-hydroxyethyl)-6-methoxyphenoxy)acetic acid

-

Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF, 10 mL per mmol of substrate).

-

Reaction: Cool the solution to 0 °C in an ice-water bath. Add methylmagnesium bromide (3.0 M in diethyl ether, 2.2 eq) dropwise via syringe over 15 minutes.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.

Experimental Protocol: Synthesis of 2-(2-((benzylamino)methyl)-6-methoxyphenoxy)acetic acid

-

Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in methanol (5 mL per mmol of aldehyde). Add acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

-

Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise over 10 minutes.

-

Stirring: Allow the reaction to warm to room temperature and stir for an additional 3 hours.

-

Work-up: Quench the reaction by the dropwise addition of 1 M HCl until the pH is ~7.

-

Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 15 mL).

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.[1][2]

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide can be used to introduce a variety of substituted vinyl groups.

Experimental Protocol: Synthesis of 2-(2-(2-phenylethenyl)-6-methoxyphenoxy)acetic acid

-

Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq). Add anhydrous THF (10 mL per mmol). Cool the suspension to 0 °C and slowly add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. A deep red or orange color indicates ylide formation. Stir at 0 °C for 1 hour.[3][4]

-

Reaction with Aldehyde: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Slowly add this solution to the ylide suspension at 0 °C.

-

Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x volume of THF).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[5]

Aldol Condensation

Due to the absence of α-hydrogens, this compound can act as the electrophilic partner in a crossed aldol or Claisen-Schmidt condensation with an enolizable ketone or aldehyde.

Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone

-

Reaction Setup: In a 50 mL flask, dissolve this compound (1.0 eq) and acetophenone (1.1 eq) in ethanol (10 mL).

-

Base Addition: While stirring, add a 20% aqueous solution of sodium hydroxide dropwise until the solution becomes cloudy or a precipitate forms.

-

Reaction: Stir the mixture at room temperature for 2-3 hours.

-

Work-up: Add ice-cold water (20 mL) and acidify with 2 M HCl to a neutral pH.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purification: The crude product can be recrystallized from ethanol.[6][7]

Cannizzaro Reaction

In the presence of a strong base, this compound, lacking α-hydrogens, can undergo a Cannizzaro reaction, disproportionating to the corresponding alcohol and carboxylic acid.[8][9]

Experimental Protocol: Disproportionation Reaction

-

Reaction: In a flask, dissolve this compound in a 50% aqueous potassium hydroxide solution.

-

Heating: Heat the mixture under reflux for 2-4 hours.

-

Work-up: Cool the reaction mixture and acidify with concentrated HCl.

-

Extraction: Extract the mixture with diethyl ether. The ether layer will contain the alcohol product, while the carboxylic acid salt will remain in the aqueous layer. Further acidification of the aqueous layer will precipitate the dicarboxylic acid.

-

Purification: The separated products can be purified by standard techniques such as crystallization or chromatography.[10][11]

Intramolecular Photocyclization

Derivatives of 2-(2-formylphenoxy)acetic acid have been shown to undergo photocyclization to form hydroxychromanones and benzofuranones when irradiated with UV light in dimethyl sulfoxide (DMSO).[12][13][14] This intramolecular reaction highlights the potential for complex heterocyclic synthesis starting from this scaffold.

References

- 1. Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 8. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 9. Cannizzaro Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Cannizzaro Reaction | CoLab [colab.ws]

- 11. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. | Semantic Scholar [semanticscholar.org]

- 14. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

A Technical Guide to 2-(2-Formyl-6-methoxyphenoxy)acetic Acid for Research Applications

This guide provides an in-depth technical overview of 2-(2-Formyl-6-methoxyphenoxy)acetic acid, a key building block for researchers and professionals in drug discovery and synthetic chemistry. This document details commercial sourcing, quality control considerations, and key synthetic applications, ensuring scientific integrity and practical utility.

Introduction: The Synthetic Versatility of a Key Intermediate

This compound, with the CAS number 40359-30-6, is a substituted phenoxyacetic acid derivative. Its unique trifunctional nature, possessing a carboxylic acid, an aldehyde, and a methoxy-substituted aromatic ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The strategic positioning of these functional groups allows for intramolecular cyclization reactions, providing efficient routes to complex molecular scaffolds of interest in medicinal chemistry. This guide will explore the commercial landscape for this reagent and delve into its application in the synthesis of hydroxychromanones and benzofurans.

Commercial Suppliers and Procurement

Sourcing high-quality starting materials is a critical first step in any research endeavor. The following table provides a comparative overview of commercial suppliers for this compound. It is imperative to note that purity and analytical data provided by the supplier should be independently verified upon receipt.

| Supplier | CAS Number | Purity | Available Quantities | Notes |

| Pi Chemicals | 40359-30-6 | 95% | 5g and bulk | Pricing available upon request.[1] |

| Alfa Chemistry | 40359-30-6 | 96% | Research and industrial | Designed for research and production.[2] |

| Zibo Hangyu Biotechnology | 40359-30-6 | 99% | Inquire for quantities | Listed as a fine chemical intermediate.[3] |

| Angene International | 40359-30-6 | Inquire | Inquire | Available through various distributors.[4] |

This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to contact suppliers directly for the most current data and to request certificates of analysis.

Quality Control and Analytical Verification

Ensuring the identity and purity of this compound is paramount for reproducible and reliable experimental outcomes. A self-validating system of quality control should be implemented in the laboratory.

Recommended Analytical Techniques

Upon receipt of the compound, a battery of analytical tests should be performed to confirm its structure and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic peaks for the aldehyde proton, the aromatic protons, the methoxy group, and the methylene protons of the acetic acid moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A reversed-phase method can be developed to separate the target compound from any potential impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, the aldehyde C=O stretch, and the aromatic C-O stretch.

The following diagram illustrates a typical workflow for the quality control of incoming this compound.

Caption: Quality Control Workflow for Incoming Reagent.

Synthetic Applications and Experimental Protocols

This compound is a versatile precursor for constructing heterocyclic scaffolds. Two prominent applications are detailed below.

Photochemical Synthesis of Hydroxychromanones